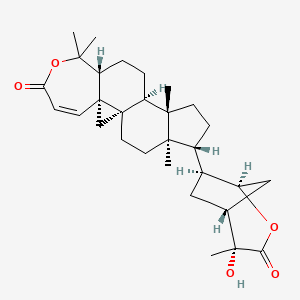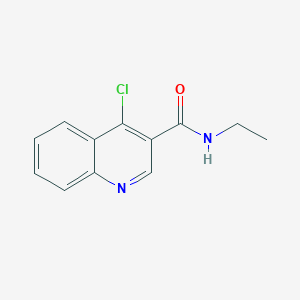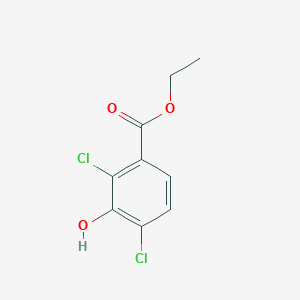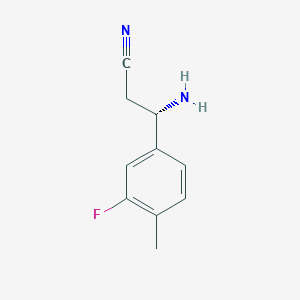
HenrischininC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HenrischininC is a novel compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for various research studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: HenrischininC can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthetic route typically involves:
Step 1: Initial reaction of precursor A with precursor B in the presence of a catalyst.
Step 2: Purification of the intermediate product.
Step 3: Final reaction to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-scale reactors: to handle the increased volume of reactants.
Automated purification systems: to ensure high purity of the final product.
Stringent quality control measures: to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: HenrischininC undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using specific reducing agents.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced forms: Obtained via reduction processes.
Substituted compounds: Result from substitution reactions.
Aplicaciones Científicas De Investigación
HenrischininC has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular processes and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of HenrischininC involves its interaction with specific molecular targets. It exerts its effects by:
Binding to target proteins: and altering their function.
Modulating signaling pathways: involved in cellular processes.
Inducing or inhibiting enzymatic activities: depending on the context.
Comparación Con Compuestos Similares
HenrischininC is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds A, B, and C share structural similarities with this compound.
Uniqueness: this compound exhibits higher stability and reactivity compared to its analogs, making it more suitable for specific applications.
Propiedades
Fórmula molecular |
C30H42O5 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(1S,3S,9R,12S,13S,16R,17R)-16-[(1R,4R,5R,7S)-4-hydroxy-4-methyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one |
InChI |
InChI=1S/C30H42O5/c1-25(2)21-6-7-22-27(4)10-8-19(18-14-17-15-20(18)34-24(32)28(17,5)33)26(27,3)12-13-30(22)16-29(21,30)11-9-23(31)35-25/h9,11,17-22,33H,6-8,10,12-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,26-,27+,28-,29-,30+/m1/s1 |
Clave InChI |
XPTVSWBFTJHNID-ISGPVZKWSA-N |
SMILES isomérico |
C[C@]12CC[C@@]34C[C@@]35C=CC(=O)OC([C@@H]5CC[C@H]4[C@@]1(CC[C@@H]2[C@@H]6C[C@@H]7C[C@H]6OC(=O)[C@]7(C)O)C)(C)C |
SMILES canónico |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)C=CC(=O)O1)C)C6CC7CC6OC(=O)C7(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)

![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)


![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
